2-(biphenyl-4-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide
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Overview
Description
2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a complex organic compound that features a biphenyl group linked to a pyridine moiety through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide typically involves the following steps:
Formation of the biphenyl ether: This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions.
Hydrazide formation: The biphenyl ether is then reacted with hydrazine to form the corresponding hydrazide.
Condensation with pyridine aldehyde: Finally, the hydrazide is condensed with pyridine-3-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yl)propionic acid: Known for its anti-inflammatory properties.
1,3-bis([1,1’-biphenyl]-4-yloxy)-2-propanol: Used in material science for its unique structural properties.
Uniqueness
2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide stands out due to its unique combination of a biphenyl group and a pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19N3O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C21H19N3O2/c1-16(21(25)24-23-15-17-6-5-13-22-14-17)26-20-11-9-19(10-12-20)18-7-3-2-4-8-18/h2-16H,1H3,(H,24,25)/b23-15+ |
InChI Key |
JYTYWFGTQHGZHO-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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